Cas no 1804920-43-1 (Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate)

Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate
-
- Inchi: 1S/C11H12F3NO4/c1-4-18-10(16)7-5-8(19-11(12,13)14)15-6(2)9(7)17-3/h5H,4H2,1-3H3
- InChI Key: RMIZQAZJIRERQT-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(C(=O)OCC)=C(C(C)=N1)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 311
- Topological Polar Surface Area: 57.6
- XLogP3: 3
Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029087902-1g |
Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate |
1804920-43-1 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
Additional information on Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate
Research Brief on Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate (CAS: 1804920-43-1)
Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate (CAS: 1804920-43-1) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, characterized by its trifluoromethoxy and methoxy substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and neurological disorders.
Recent research has focused on the synthetic pathways and optimization of Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) detailed a scalable and efficient synthesis route for this compound, highlighting its importance in the production of high-value pharmaceutical intermediates. The study employed a multi-step reaction sequence, starting from commercially available precursors, and achieved a high yield of the target compound with excellent purity. The authors emphasized the role of this intermediate in the synthesis of potent kinase inhibitors, which are currently under investigation for their anti-cancer properties.
In addition to its synthetic applications, Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate has been evaluated for its biological activity. A recent in vitro study demonstrated its potential as a modulator of specific neurotransmitter receptors, suggesting possible applications in the treatment of neurological conditions such as epilepsy and Parkinson's disease. The compound's ability to cross the blood-brain barrier, as evidenced by pharmacokinetic studies, further underscores its therapeutic potential. These findings were presented at the 2023 International Conference on Chemical Biology and Drug Discovery, generating considerable interest among researchers.
The safety and toxicological profile of Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate has also been a subject of investigation. Preliminary toxicology studies conducted in rodent models indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed. However, further studies are required to fully assess its long-term safety and potential drug-drug interactions. These findings are critical for advancing the compound into preclinical development stages.
Looking ahead, the versatility of Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate as a building block in medicinal chemistry is expected to drive continued research interest. Its incorporation into more complex molecular architectures could lead to the discovery of new drug candidates with enhanced efficacy and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these discoveries into clinical applications.
In conclusion, Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate (CAS: 1804920-43-1) represents a promising compound in the realm of chemical biology and drug development. Its synthetic accessibility, biological activity, and safety profile make it a valuable asset for researchers aiming to address unmet medical needs. Future studies should focus on expanding its therapeutic applications and optimizing its pharmacological properties to maximize clinical benefits.
1804920-43-1 (Ethyl 3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine-4-carboxylate) Related Products
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 857369-11-0(2-Oxoethanethioamide)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)



